

# SB 206553 CAS number and chemical properties

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## Compound of Interest

Compound Name: SB 206553

Cat. No.: B129707

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An In-depth Technical Guide to **SB 206553**

## Introduction

**SB 206553** is a potent and selective pharmacological tool extensively used in neuroscience research. It is primarily characterized as a mixed antagonist of the serotonin 5-HT2B and 5-HT2C receptors, with some studies also classifying it as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] Its ability to modulate the serotonergic system with high selectivity over other receptors, including the 5-HT2A subtype, makes it invaluable for dissecting the roles of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.[3] Developed in the 1990s, **SB 206553** has demonstrated anxiolytic-like properties in preclinical models and has been investigated for its potential in treating psychostimulant abuse disorders.[3][5] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity.

## Chemical and Physical Properties

**SB 206553** is typically available as a free base or a hydrochloride salt. The following table summarizes its key chemical and physical properties.

Property	Value	Citation(s)
IUPAC Name	5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole	[1]
CAS Number	158942-04-2 (Free Base) 1197334-04-5 (Hydrochloride)	[2][5][6]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>4</sub> O (Free Base) C <sub>17</sub> H <sub>16</sub> N <sub>4</sub> O·HCl (Hydrochloride)	[1]
Molecular Weight	292.34 g/mol (Free Base) 328.8 g/mol (Hydrochloride)	[6]
Appearance	Solid, Yellow	[6]
Solubility	Soluble in DMSO	[2][6]
Storage Conditions	2-8°C (Solid) -20°C for 1 month (In solution) -80°C for 6 months (In solution)	[2][5][6]
Purity	≥98% (HPLC)	[6]

## Pharmacological Properties

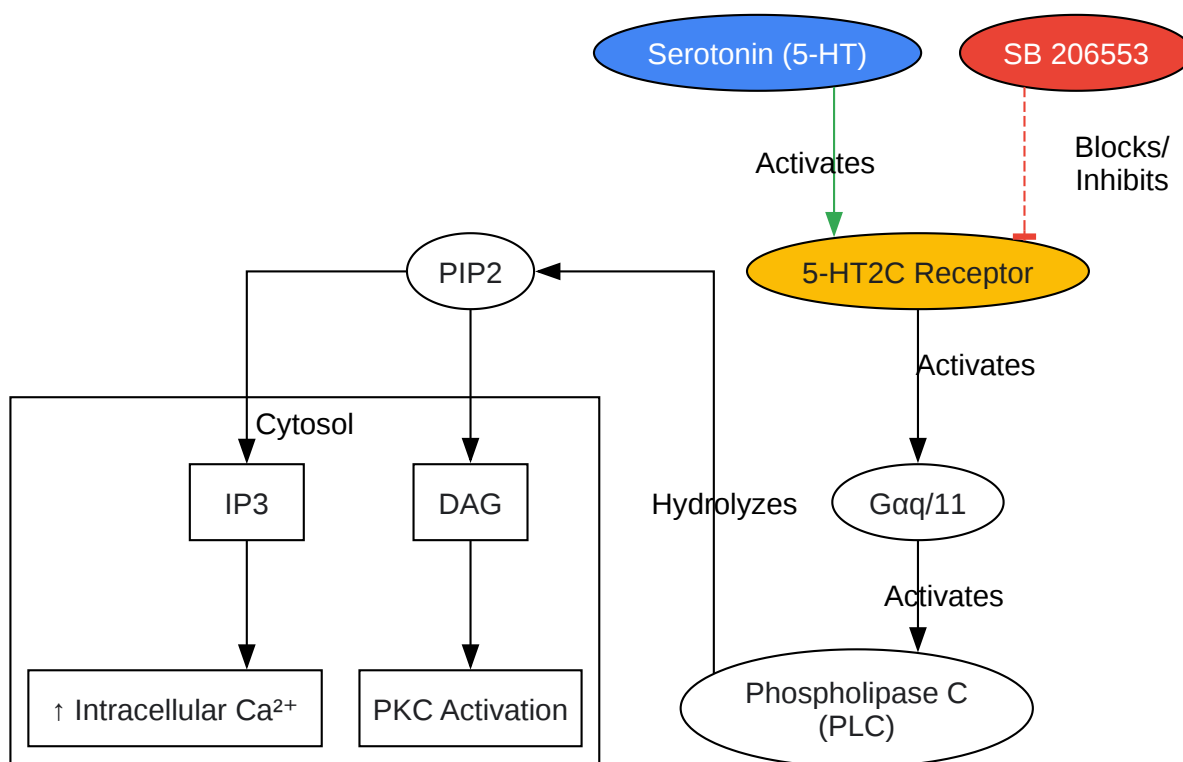
**SB 206553** exhibits high affinity and selectivity for 5-HT<sub>2C</sub> and 5-HT<sub>2B</sub> receptors. Its binding affinities and functional potencies have been determined through various in vitro assays.

Parameter	Receptor Target	Species / Cell Line	Value(s)	Citation(s)
Binding Affinity (pKi)	Human 5-HT2C	HEK-293	7.9, 7.8, 7.92	<a href="#">[3]</a> <a href="#">[5]</a>
Human 5-HT2A	HEK-293	5.8, 5.6	<a href="#">[3]</a> <a href="#">[5]</a>	
Human 5-HT2B	CHO-K1	7.7	<a href="#">[5]</a>	
Binding Affinity (Ki)	Human 5-HT2C	Calbiochem Assay	3.2 nM	<a href="#">[6]</a>
Human 5-HT2B	Calbiochem Assay	5.5 nM	<a href="#">[6]</a>	
Human 5-HT2A	Calbiochem Assay	2300 nM	<a href="#">[6]</a>	
Functional Activity (pA <sub>2</sub> )	Rat 5-HT2B	Rat Stomach Fundus	8.9, 8.89	<a href="#">[3]</a>
Functional Activity (pKB)	Human 5-HT2C	HEK-293	9.0 (Antagonist)	<a href="#">[3]</a> <a href="#">[7]</a>

## Mechanism of Action and Signaling Pathway

The 5-HT<sub>2C</sub> receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

**SB 206553** acts as a competitive antagonist, blocking 5-HT from binding and activating the receptor. Furthermore, the 5-HT<sub>2C</sub> receptor exhibits a high degree of constitutive (agonist-independent) activity.[\[4\]](#) **SB 206553** functions as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal signaling activity.[\[4\]](#)[\[8\]](#) This dual action makes it a powerful tool for inhibiting both serotonin-dependent and independent 5-HT<sub>2C</sub> receptor signaling.



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Fig. 1: 5-HT2C receptor signaling pathway and inhibition by **SB 206553**.

## Experimental Protocols

The pharmacological profile of **SB 206553** has been established through a variety of in vitro and in vivo experimental procedures.

## In Vitro Assays

### 1. Radioligand Binding Assays

- Objective: To determine the binding affinity ( $K_i$ ) of **SB 206553** for serotonin receptor subtypes.
- Methodology:

- Membranes are prepared from Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, or 5-HT<sub>2C</sub> receptor.[3][5]
- Cell membranes are incubated with a specific radioligand (e.g., [<sup>3</sup>H]-mesulergine for 5-HT<sub>2C</sub>) and various concentrations of the competing ligand, **SB 206553**.
- After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- The concentration of **SB 206553** that inhibits 50% of the specific radioligand binding (IC<sub>50</sub>) is determined.
- The K<sub>i</sub> value is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

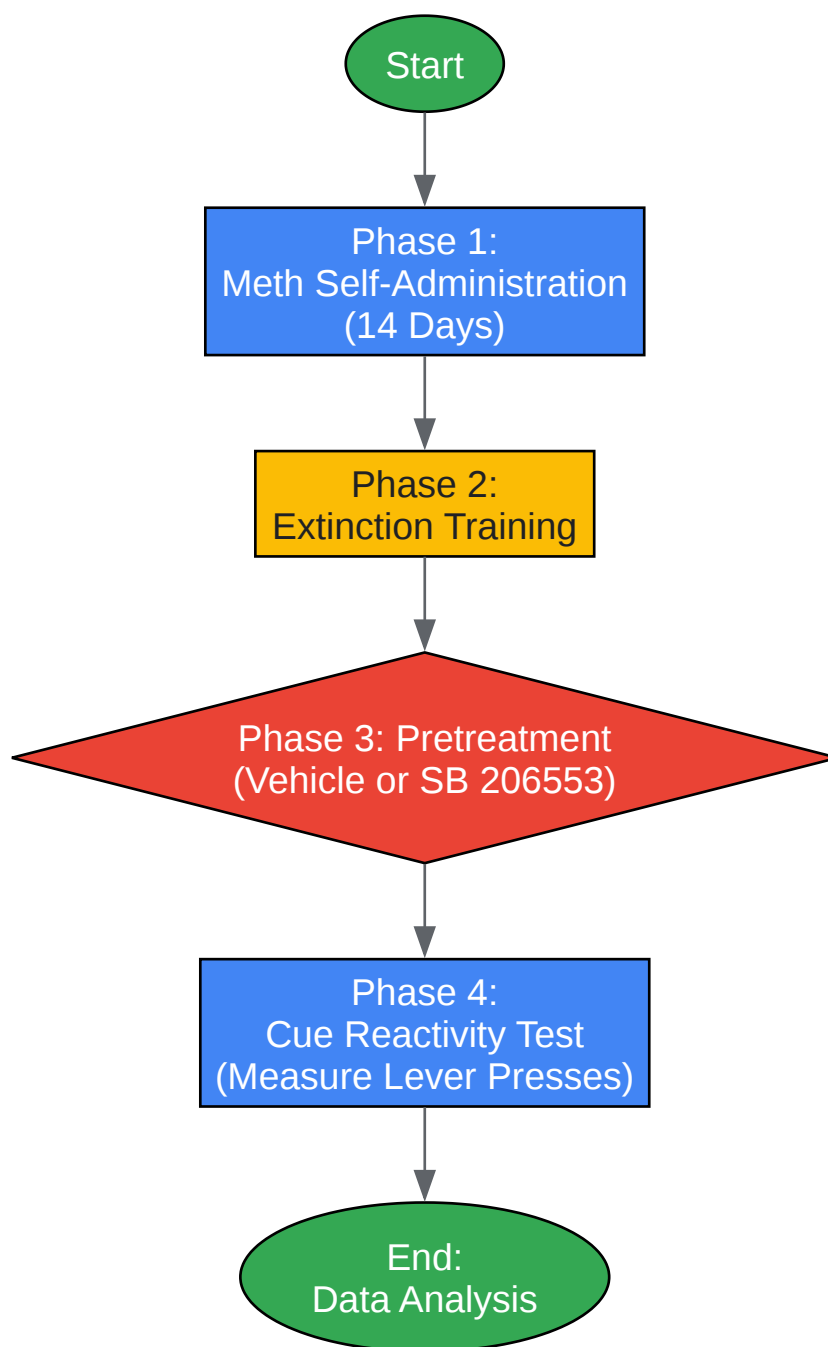
## 2. Phosphoinositide (PI) Hydrolysis Assay

- Objective: To measure the functional antagonist or inverse agonist activity of **SB 206553**.
- Methodology:
  - HEK 293 cells expressing the human 5-HT<sub>2C</sub> receptor are cultured and pre-labeled by incubation with [<sup>3</sup>H]-myo-inositol.[3][7]
  - To measure antagonist activity, cells are pre-incubated with various concentrations of **SB 206553** before being stimulated with a 5-HT agonist.
  - To measure inverse agonist activity, cells are incubated with **SB 206553** alone to determine its effect on basal (constitutive) PI hydrolysis.[8]
  - The reaction is terminated, and the resulting inositol phosphates (IPs) are isolated using anion-exchange chromatography.
  - The amount of [<sup>3</sup>H]-IPs is quantified by scintillation counting.
  - The potency of **SB 206553** as an antagonist is expressed as a pK<sub>B</sub> or pA<sub>2</sub> value, while inverse agonism is measured as a percentage reduction in basal signaling.[3][8]

## In Vivo Studies

### 1. Attenuation of Methamphetamine-Seeking Behavior in Rats

- Objective: To assess the efficacy of **SB 206553** in reducing drug-seeking behavior.
- Methodology:
  - Self-Administration Training: Rats are trained to self-administer methamphetamine (meth) by pressing a lever in an operant chamber for 14 consecutive days.[\[4\]](#)
  - Extinction Phase: The meth infusion is discontinued, and lever presses no longer result in drug delivery. This phase continues until responding on the previously active lever decreases to a set criterion.
  - Cue Reactivity Test: Rats are tested for meth-seeking behavior where pressing the active lever presents meth-associated cues (e.g., light and tone) without the drug.
  - Drug Administration: Prior to the cue reactivity session, rats are pre-treated with an intraperitoneal (i.p.) injection of either vehicle or **SB 206553** (e.g., 1.0, 5.0, and 10.0 mg/kg).[\[4\]](#)[\[9\]](#)
  - Data Analysis: The primary dependent variable is the number of presses on the active lever during the cue reactivity session. A significant reduction in active lever presses in the **SB 206553** group compared to the vehicle group indicates attenuation of drug-seeking.[\[4\]](#)



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Fig. 2: Workflow for testing **SB 206553** on meth-seeking behavior.

## 2. Rat Social Interaction Test

- Objective: To evaluate the anxiolytic-like properties of **SB 206553**.
- Methodology:

- Pairs of male rats, unfamiliar with each other, are placed in a test arena under specific lighting conditions (either high or low light, as light level can affect anxiety).
- Rats are administered **SB 206553** orally (p.o.) at various doses (e.g., 2-20 mg/kg) prior to the test.<sup>[3]</sup>
- The behavior of the pair is recorded for a set duration (e.g., 10 minutes).
- The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer.
- Anxiolytic compounds typically increase the amount of time spent in social interaction, particularly under the more aversive high-light conditions. An increase in interaction scores for the **SB 206553**-treated group compared to a vehicle control is indicative of anxiolytic-like effects.<sup>[3][7]</sup>

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